

A Comparative Analysis of the Pharmacokinetics of Migoprotafib and Other SHP2 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of **Migoprotafib** and other prominent SHP2 (Src homology-2 domain-containing phosphatase 2) inhibitors currently in clinical development. The data presented is compiled from publicly available clinical trial results and scientific publications, offering a valuable resource for researchers in the field of oncology and drug discovery.

Introduction to SHP2 Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key component of the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers. By inhibiting SHP2, these novel therapeutic agents aim to block oncogenic signaling, thereby inhibiting tumor growth and proliferation. The pharmacokinetics of these inhibitors are a critical determinant of their clinical efficacy and safety profiles.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of **Migoprotafib** and other selected SHP2 inhibitors.



Parameter	Migoprotafib (RLY- 1971/GDC- 1971)	TNO155	RMC-4630	JAB-3068
Time to Max. Concentration (Tmax)	~0.5–2 hours[1]	~1.1 hours	Data not publicly available	Data not publicly available
Half-life (T½)	Effective half-life supports once- daily dosing[1][2]	~34 hours (median)	Data not publicly available	Data not publicly available
Dose Proportionality	Linear pharmacokinetic s observed in the 10-75 mg dose range	Near dose- proportional exposure at day 14	Dose-dependent tumor growth suppression in preclinical models	N/A
Recommended Phase II Dose (RP2D)	60 mg once daily[1][2]	Not yet declared; various schedules under evaluation	Not yet established; daily and intermittent schedules evaluated	N/A
Maximum Tolerated Dose (MTD)	100 mg once daily[1][2]	Not yet established	Not yet established	N/A
Administration	Oral, once daily[1][2]	Oral, various schedules (daily, intermittent)	Oral, daily and twice-weekly schedules evaluated	Oral
Development Status	Phase I/II clinical trials ongoing	Phase I/II clinical trials ongoing	Phase I/II clinical trials ongoing	Development discontinued

Key Observations



Migoprotafib is characterized by its rapid absorption and a half-life that accommodates a once-daily dosing regimen[1][2]. TNO155 also shows rapid absorption and has a longer half-life of approximately 34 hours, with various dosing schedules being explored in clinical trials. For RMC-4630, while specific human pharmacokinetic parameters such as Tmax and half-life are not yet publicly detailed, it is known to be orally bioavailable and is being investigated under both continuous and intermittent dosing schedules. JAB-3068, another oral SHP2 inhibitor, has had its development discontinued in favor of a next-generation compound from the same company.

Experimental Protocols

The pharmacokinetic data for these SHP2 inhibitors were primarily generated from Phase I, open-label, multicenter, dose-escalation, and expansion studies in adult patients with advanced solid tumors[2]. The general methodology for these studies is as follows:

- 1. Study Design: The studies typically follow a standard 3+3 dose-escalation design to determine the MTD and RP2D. Patients are enrolled in cohorts and receive escalating doses of the SHP2 inhibitor. Once the RP2D is determined, expansion cohorts may be enrolled to further evaluate safety, pharmacokinetics, and preliminary anti-tumor activity.
- 2. Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis are collected at prespecified time points. A typical schedule for a first-in-human study of an oral agent would include:
- Pre-dose (trough) on Day 1 of Cycle 1.
- Multiple time points post-dose on Day 1 of Cycle 1 (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to characterize the absorption and distribution phases.
- Pre-dose samples on subsequent days and cycles to assess steady-state concentrations.
- Additional sampling around the expected Tmax and during the elimination phase.
- 3. Bioanalytical Method: The concentration of the SHP2 inhibitor and its potential metabolites in plasma is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method provides the necessary sensitivity and selectivity for accurate measurement of drug concentrations in a



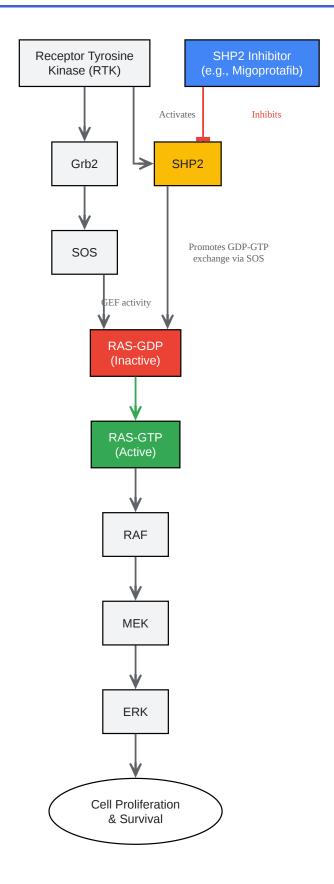
complex biological matrix. The method is validated according to regulatory guidelines for accuracy, precision, linearity, and stability.

- 4. Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters determined include:
- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC: Area under the plasma concentration-time curve, which represents total drug exposure.
- T½: Terminal elimination half-life.
- CL/F: Apparent total clearance of the drug from plasma after oral administration.
- Vz/F: Apparent volume of distribution.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of SHP2 in the RAS-MAPK signaling pathway and a general workflow for a first-in-human clinical trial of a SHP2 inhibitor.

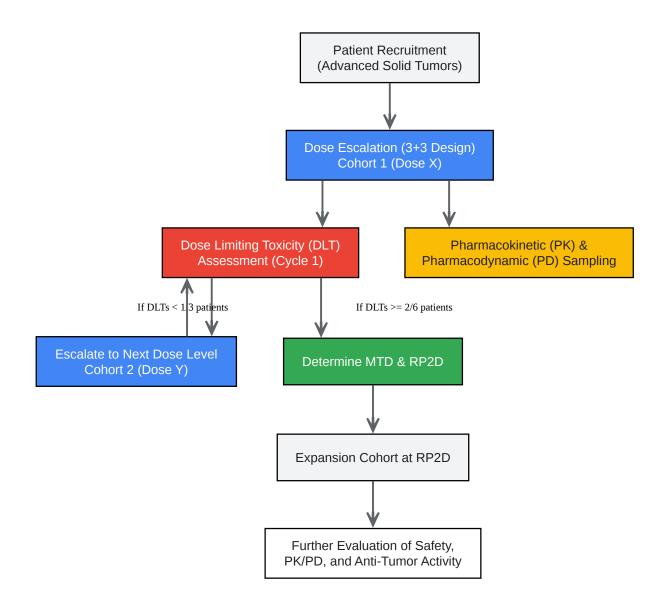




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Caption: SHP2's role in the RAS-MAPK signaling pathway.





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Caption: Workflow of a First-in-Human (FIH) SHP2 Inhibitor Trial.

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